methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Chiral building block Diastereomer differentiation Asymmetric synthesis

Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (CAS 1082053-91-5) is a chiral, non-racemic pyrrolidine derivative bearing two defined stereocenters—(3R) on the pyrrolidine ring and (1'R) on the N-phenylethyl substituent—with molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. The compound is classified as a tertiary amine ester with a predicted pKa of 8.41 ± 0.40, a predicted boiling point of 298.5 ± 33.0 °C, and a predicted density of 1.095 ± 0.06 g/cm³.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B11817072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC
InChIInChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1
InChIKeyDYXZLKUYFDDIAN-JTDNENJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (CAS 1082053-91-5): Chiral Pyrrolidine Building Block for Asymmetric Synthesis


Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (CAS 1082053-91-5) is a chiral, non-racemic pyrrolidine derivative bearing two defined stereocenters—(3R) on the pyrrolidine ring and (1'R) on the N-phenylethyl substituent—with molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . The compound is classified as a tertiary amine ester with a predicted pKa of 8.41 ± 0.40, a predicted boiling point of 298.5 ± 33.0 °C, and a predicted density of 1.095 ± 0.06 g/cm³ . It is supplied as a colorless to pale yellow liquid under ambient conditions and is primarily utilized as a chiral auxiliary or stereochemically defined intermediate in asymmetric synthesis, where its dual stereogenic elements enable diastereoselective transformations not achievable with racemic or achiral pyrrolidine carboxylate analogs .

Why Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate Cannot Be Replaced by Generic Pyrrolidine-3-carboxylate Analogs


Generic substitution within the pyrrolidine-3-carboxylate ester family fails because stereochemical identity at both the C3 pyrrolidine position and the N-phenylethyl substituent dictates downstream reactivity, diastereoselectivity, and biological target engagement. The (R,R)-configured target compound possesses a basic tertiary amine (predicted pKa 8.41) that enables nucleophilic reactivity and salt formation , whereas the structurally analogous 5-oxo-pyrrolidine derivatives are non-basic amides (predicted pKa –1.99 for the corresponding N-phenylethyl 5-oxo methyl ester), precluding acid-base chemistry available to the target . Furthermore, published stereochemical structure–activity studies on the C3-epimeric 5-oxo analogs demonstrate that inverting the pyrrolidine C3 configuration alone reverses the absolute configuration of the final pharmacologically active product, with the (R) and (S) enantiomers of homo-β-proline exhibiting opposite receptor subtype selectivity and >10-fold potency differences at GABA-A receptors . These combined stereochemical and electronic features mean that neither the racemate, the C3 diastereomer, nor the oxidized 5-oxo analogs can serve as functionally equivalent replacements.

Quantitative Comparative Evidence: Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate vs. Closest Analogs


Diastereomeric Identity: (R,R) vs. (S,R) Configuration Defines Distinct Chemical Entities with Separate CAS Registries

The target compound (CAS 1082053-91-5) and its C3 epimer (CAS 949149-53-5) are distinct diastereomers registered under separate CAS numbers, differing exclusively in the absolute configuration at the pyrrolidine 3-position. The (R,R) isomer (target) bears the SMILES notation COC(=O)[C@@H]1CCN(C1)[C@H](C)c1ccccc1, whereas the (S,R) isomer bears COC(=O)[C@H]1CCN(C1)[C@H](C)c1ccccc1 . Both share identical molecular formula (C₁₄H₁₉NO₂), molecular weight (233.31 g/mol), predicted logP (2.1), and topological polar surface area (29.5 Ų), meaning they are chromatographically indistinguishable on achiral stationary phases and require chiral analytical methods for identity confirmation . Their identical computed physicochemical descriptors also mean that inadvertent substitution would be undetectable by routine achiral QC methods such as reverse-phase HPLC-UV or ¹H NMR without chiral shift reagents .

Chiral building block Diastereomer differentiation Asymmetric synthesis

Basicity Differentiation: Tertiary Amine (pKa 8.41) vs. 5-Oxo Amide Analog (pKa –1.99) Determines Reactivity Class

The target compound retains a basic tertiary pyrrolidine nitrogen with a predicted pKa of 8.41 ± 0.40, placing it in the typical range for nucleophilic tertiary amines capable of protonation and salt formation under physiological or mildly acidic conditions . In contrast, the closest oxidized analog—(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate—has a predicted pKa of –1.99 ± 0.40, corresponding to the O-protonated amide carbonyl and indicating a non-basic amide nitrogen that is neither nucleophilic nor available for acid-base chemistry . This represents a difference of approximately 10.4 log₁₀ units in acidity, translating to a >10¹⁰-fold difference in proton affinity. The parent methyl 5-oxopyrrolidine-3-carboxylate (without N-phenylethyl substitution) has a separately predicted pKa of 15.31 ± 0.40 for the amide N–H, further confirming the fundamental electronic divergence between the saturated pyrrolidine and 5-oxo-pyrrolidine scaffolds .

Amine basicity Nucleophilic reactivity Salt formation pKa comparison

Physical State and Handling: Liquid Target Compound vs. Solid 5-Oxo Carboxylic Acid Intermediate (mp 210–213 °C)

The target compound (R,R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is supplied as a colorless to pale yellow liquid at ambient temperature, compatible with direct liquid handling, solvent dissolution, and continuous-flow chemistry platforms . In contrast, the corresponding 5-oxo carboxylic acid derivative—(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS 99735-43-0)—is a white to off-white crystalline solid with a melting point of 210–213 °C (literature) and an optical rotation of [α]₂₀/D = +103° (c = 1 in 1N NaOH) . The solid-state nature of the acid intermediate necessitates different dissolution protocols, may require heating for certain solvent systems, and carries distinct storage and shipping classifications compared to the liquid ester. Additionally, the methyl ester of the target is directly amenable to transesterification and reduction reactions without the need for pre-activation of a free carboxylic acid.

Physical form Melting point Handling properties Formulation compatibility

Stereochemical Outcome Determination: C3 Configuration Directs Absolute Configuration and Receptor Selectivity of Bioactive Products

Published work by Nielsen et al. (1990) on the structurally analogous 5-oxo-pyrrolidine system provides the strongest class-level evidence for stereochemical determinism. In this study, methyl (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate (compound 5, the (S,R) diastereomer) was converted to (R)-(–)-homo-β-proline (10), while its (3R,1'R) diastereomer (compound 4) was converted to (S)-(+)-homo-β-proline (15) . The absolute configuration was confirmed by X-ray crystallography of compound 5. Pharmacological evaluation revealed that (R)-(–)-homo-β-proline was more than one order of magnitude (>10-fold) more potent than the (S)-(+)-enantiomer as an inhibitor of GABA-A receptor binding, whereas GABA-B receptor affinity resided exclusively in (S)-(+)-homo-β-proline (15) . Although this study employed 5-oxo intermediates, the stereochemical principle—that the C3 pyrrolidine configuration in the N-phenylethyl-protected intermediate directly translates to the absolute configuration and biological activity of the final deprotected product—is directly transferable to the non-oxo target compound class, where the same (R)-phenylethyl chiral auxiliary exerts the same stereodirecting influence.

Stereochemical structure-activity relationship GABA receptor Enantioselectivity Drug intermediate

Vendor Sourcing and Purity Grade Differentiation: Broader Commercial Availability of the (R,R) Diastereomer

The (R,R) target diastereomer (CAS 1082053-91-5) has demonstrably broader commercial availability with transparent pricing across multiple independent vendors compared to the (S,R) diastereomer (CAS 949149-53-5). The target is stocked by Bidepharm at 97% purity (¥3,416/1g) , by LeYan at 95% purity , by MolCore at ≥97% purity with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications , and by ChemScene at ≥95% purity ($913/1g) . In contrast, the (S,R) diastereomer is listed by LeYan at 98% purity and by ChemScene , but with fewer overall vendor listings and without the ISO-certified manufacturing documentation available from MolCore for the (R,R) isomer. The ChemSrc database lists the (R,R) isomer with active supplier connections, whereas the (S,R) entry notes no recommended suppliers at the time of access . This vendor landscape asymmetry translates to shorter procurement lead times and greater quality assurance documentation for the (R,R) target.

Vendor sourcing Purity comparison Procurement availability ISO certification

Optimal Application Scenarios for Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate (CAS 1082053-91-5)


Asymmetric Synthesis of 3-Substituted Pyrrolidine Pharmaceutical Intermediates Requiring Defined (3R) Absolute Configuration

The (R,R) configuration of the target compound makes it the preferred starting material for constructing pyrrolidine-based drug intermediates where the (3R) stereochemistry must be established early and carried through a multi-step synthesis without epimerization. The N-(R)-phenylethyl group serves as a traceless chiral auxiliary that can be removed by catalytic hydrogenolysis (Pd/C, H₂) after exerting its stereodirecting influence, yielding the enantiomerically enriched (R)-pyrrolidine-3-carboxylate core . This strategy mirrors the well-precedented use of the 5-oxo analogs in the synthesis of enantiopure homo-β-proline enantiomers, where the C3 configuration of the intermediate dictated which enantiomer of the GABA-active final product was obtained with >10-fold receptor selectivity .

Ligand and Organocatalyst Design Requiring a Basic, Nucleophilic Pyrrolidine Nitrogen

With a predicted pKa of 8.41, the target compound retains a basic tertiary amine that can participate in enamine/iminium organocatalysis, serve as a coordinating ligand for transition metals, or form salts for purification by extraction or crystallization. This basicity contrasts sharply with 5-oxo-pyrrolidine analogs (predicted pKa –1.99 for the N-phenylethyl 5-oxo methyl ester), which cannot engage in these acid-base or nucleophilic catalytic cycles . Researchers designing novel pyrrolidine-based organocatalysts or chiral ligands should select the non-oxo scaffold when a basic nitrogen center is mechanistically required.

GMP Pharmaceutical Development Requiring ISO-Certified Chiral Building Blocks with Full Quality Documentation

MolCore supplies the target (R,R) diastereomer under an ISO-certified quality management system at ≥97% purity (NLT 97%), making it suitable for global pharmaceutical R&D and quality control applications where documented quality systems are a regulatory prerequisite . Combined with transparent pricing from multiple independent vendors (Bidepharm at 97%, ¥3,416/1g; ChemScene at ≥95%, $913/1g) , the target compound offers a procurement pathway with vendor redundancy, competitive pricing, and regulatory-grade documentation that is not equally available for the (S,R) diastereomer.

Chromatographic Method Development and Chiral Purity Reference Standard Preparation

Because the (R,R) and (S,R) diastereomers share identical molecular formula, molecular weight, logP, and TPSA, they co-elute on standard reverse-phase HPLC columns . The target compound, with its broader commercial availability and defined stereochemistry confirmed by vendor certificates of analysis, can serve as a reference standard for developing chiral HPLC or SFC methods capable of resolving the two diastereomers—a critical quality control requirement for any synthetic route that generates both C3 epimers. Procurement of the authentic (R,R) standard enables accurate identity and purity testing of incoming material batches.

Quote Request

Request a Quote for methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.